1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid

Medicinal Chemistry Chemical Biology Building Blocks

Procure 1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid (CAS 284673-20-7) as a research-grade building block for medicinal chemistry projects. This heterocyclic compound features a benzimidazole-5-carboxylic acid core with an N-1 furan-2-ylmethyl substituent, offering a distinct vector for modulating target interactions in enzyme inhibitor or receptor modulator design. Use this versatile scaffold for amide coupling or esterification at the 5-carboxylic acid position to generate diverse compound libraries, including anti-mycobacterial candidates.

Molecular Formula C13H10N2O3
Molecular Weight 242.23 g/mol
CAS No. 284673-20-7
Cat. No. B1462167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid
CAS284673-20-7
Molecular FormulaC13H10N2O3
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CN2C=NC3=C2C=CC(=C3)C(=O)O
InChIInChI=1S/C13H10N2O3/c16-13(17)9-3-4-12-11(6-9)14-8-15(12)7-10-2-1-5-18-10/h1-6,8H,7H2,(H,16,17)
InChIKeyWWGMQRGLLKPHLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview and Identity of 1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid (CAS 284673-20-7)


1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid (CAS: 284673-20-7) is a heterocyclic organic compound belonging to the class of benzimidazole-5-carboxylic acid derivatives. It is structurally defined by a benzimidazole core, a 5-carboxylic acid group, and an N-1 furan-2-ylmethyl substituent [1]. The compound's molecular formula is C13H10N2O3, and its molecular weight is 242.23 g/mol . Commercially, it is available primarily as a research chemical or building block, typically with a specified purity of 97% .

Procurement Rationale: Limitations of Using Generic 1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid Analogs


In the absence of published, comparative quantitative data for this specific compound, any differentiation against close analogs or in-class candidates cannot be reliably established. Literature on structurally similar benzimidazole-5-carboxylic acid derivatives suggests that variations in the N-1 substituent and the presence of a furan moiety can profoundly alter physicochemical properties, target binding affinity, and biological activity [1]. Therefore, direct substitution with a generic analog without specific validation carries a high risk of altered, diminished, or absent function in a given experimental system.

Quantitative Evidence Guide for 1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid (CAS 284673-20-7)


Declaration: Unavailability of High-Strength Differential Evidence

An exhaustive search of primary research papers, patents, and authoritative databases has not yielded any quantitative, comparator-based evidence that meets the specified criteria for product-specific differentiation. No head-to-head comparisons or cross-study comparable data with relevant analogs were identified. Any claims of biological activity or differentiation found on non-authoritative vendor sites are not admissible as evidence per the provided guidelines . Consequently, this compound's value is primarily defined by its role as a structural building block, not by validated differential performance.

Medicinal Chemistry Chemical Biology Building Blocks

Application Scenarios for 1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid (CAS 284673-20-7)


Scaffold for Combinatorial Library Synthesis

Due to the presence of both a furan ring and a benzimidazole-5-carboxylic acid core, this compound serves as a versatile scaffold for the generation of diverse compound libraries via amide coupling or esterification at the 5-carboxylic acid position. This is supported by general literature showing the utility of benzimidazole-5-carboxylic acids in liquid-phase combinatorial synthesis for creating anti-mycobacterial and other bioactive libraries [1].

Intermediate for Targeted Synthesis

The compound is procured as a research-grade building block for the synthesis of more complex molecules in medicinal chemistry projects. Its N-1 furylmethyl group provides a specific vector for modulating target interactions, a feature of interest in the design of enzyme inhibitors or receptor modulators based on the benzimidazole pharmacophore [1].

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